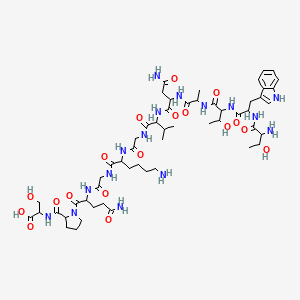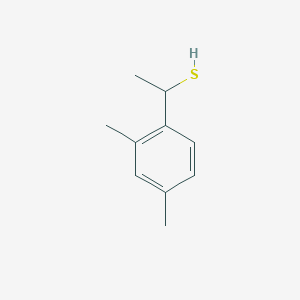![molecular formula C14H19N3O B12110484 5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine CAS No. 851116-16-0](/img/structure/B12110484.png)
5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It is a compound with a unique structure, containing an oxadiazole ring and an amine group. The 4-methylphenyl substituent adds aromatic character to the molecule.
5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine: , has the chemical formula and a molecular weight of .
Méthodes De Préparation
Synthetic Routes: One common synthetic route involves the reaction of 4-methylbenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. Cyclization of the hydrazide with acetic anhydride leads to the formation of the oxadiazole ring. Finally, reduction of the oxadiazole with lithium aluminum hydride yields the desired compound.
Industrial Production: Industrial-scale production methods may vary, but they typically involve similar steps, optimized for efficiency and yield.
Analyse Des Réactions Chimiques
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it interesting for synthetic chemists studying heterocyclic compounds.
Biology and Medicine: Researchers explore its potential as a drug candidate due to its diverse pharmacophore.
Industry: It may find applications in materials science or as a building block for other compounds.
Mécanisme D'action
- The exact mechanism of action is context-dependent. If used as a drug, it could interact with specific receptors or enzymes, affecting cellular processes.
- Further research is needed to elucidate its precise targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other oxadiazole derivatives, such as 1,2,4-oxadiazole-5-carboxamides or 1,2,4-oxadiazole-5-thiones, share structural features.
Uniqueness: The combination of the 4-methylphenyl group and the oxadiazole ring distinguishes it from related compounds.
Remember that this compound’s properties and applications are continually explored by researchers, so new findings may emerge.
Propriétés
Numéro CAS |
851116-16-0 |
|---|---|
Formule moléculaire |
C14H19N3O |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine |
InChI |
InChI=1S/C14H19N3O/c1-11-6-8-12(9-7-11)14-16-13(18-17-14)5-3-2-4-10-15/h6-9H,2-5,10,15H2,1H3 |
Clé InChI |
VDIWNKCHXGYWFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


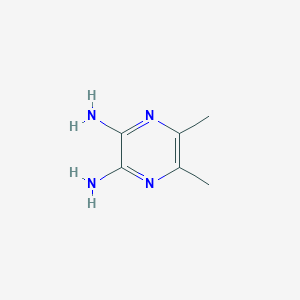

![Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate](/img/structure/B12110431.png)
![N-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide](/img/structure/B12110434.png)

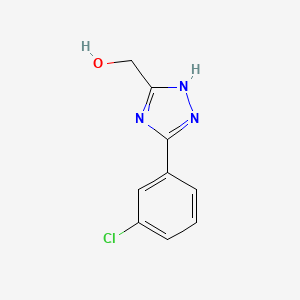
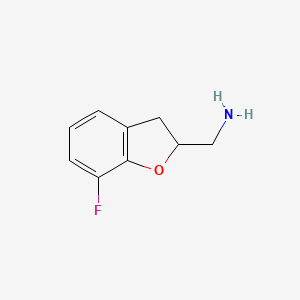
![Methyl 6-(3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110455.png)
![benzyl N-[(2S)-4-methyl-3-oxo-1-phenylpent-4-en-2-yl]carbamate](/img/structure/B12110461.png)
![2,2-dimethyl-N-[3-[(methylthio)methyl]-2-pyridyl]propionamide](/img/structure/B12110462.png)
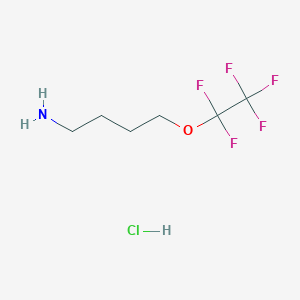
![[2-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B12110469.png)
